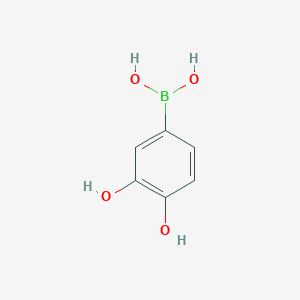

(3,4-Dihydroxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(3,4-dihydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWYQMRVLHIWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725986 | |

| Record name | (3,4-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852631-64-2 | |

| Record name | (3,4-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 3,4 Dihydroxyphenyl Boronic Acid and Its Derivatives

Direct Synthetic Routes to (3,4-Dihydroxyphenyl)boronic Acid

The direct synthesis of this compound presents challenges due to the sensitive nature of the catechol group, which is prone to oxidation, and the boronic acid moiety, which can undergo protodeboronation. Nevertheless, several strategies have been developed to access this important compound.

A common approach involves the use of protected catechol precursors to circumvent the issues of oxidation and unwanted side reactions. One such method starts from a protected 3,4-dihydroxybromobenzene. The hydroxyl groups are typically protected as ethers (e.g., methoxymethyl (MOM) or benzyl (B1604629) ethers) or as a cyclic acetal. The protected aryl bromide then undergoes a halogen-metal exchange, typically with an organolithium reagent such as n-butyllithium, at low temperatures to form an aryllithium species. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the resulting boronate ester and remove the protecting groups, yielding this compound.

Another strategy involves the direct borylation of a protected catechol. In this method, a protected 1,2-dihydroxybenzene can be subjected to directed ortho-metalation, where a strong base like a lithium amide selectively removes a proton from the aromatic ring ortho to one of the protected hydroxyl groups. The resulting aryllithium intermediate is then reacted with a borate ester. Subsequent deprotection affords the desired product. The choice of protecting group is crucial to the success of these reactions, as it must be stable to the reaction conditions and easily removable.

A patent has described a general method for the preparation of hydroxyphenylboronic acids starting from the corresponding bromophenols. This process involves the protection of the hydroxyl group, followed by the formation of a Grignard reagent which then reacts with a boric acid ester. The final step is the deprotection to yield the hydroxyphenylboronic acid. researchgate.net This methodology is applicable to the synthesis of this compound, provided suitable protecting groups for the catechol moiety are employed.

| Starting Material | Reagents | Key Steps | Product |

| Protected 3,4-dihydroxybromobenzene | 1. n-BuLi 2. B(OR)₃ 3. Acidic workup | Halogen-metal exchange, Borylation, Deprotection | This compound |

| Protected 1,2-dihydroxybenzene | 1. Strong base (e.g., LDA) 2. B(OR)₃ 3. Acidic workup | Directed ortho-metalation, Borylation, Deprotection | This compound |

| Bromophenol | 1. Protection 2. Mg, then B(OR)₃ 3. Deprotection | Grignard formation, Borylation, Deprotection | Hydroxyphenylboronic acid |

Transition Metal-Catalyzed Cross-Coupling Approaches

The derivatization of this compound through transition metal-catalyzed cross-coupling reactions is a powerful tool for constructing complex molecules with tailored properties. The Suzuki-Miyaura coupling is the most prominent of these methods.

Palladium-Mediated Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. In the context of this compound, this reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl, heteroaryl, or vinyl group.

For these reactions to be successful, the catechol hydroxyl groups of this compound are typically protected to prevent interference with the catalytic cycle. The protected this compound can then be coupled with a variety of organic halides or triflates in the presence of a palladium catalyst, a base, and a suitable solvent. A wide range of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates being coupled. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. researchgate.netgoogle.com After the coupling reaction, the protecting groups are removed to yield the desired biaryl or other coupled product containing the 3,4-dihydroxyphenyl moiety.

The synthesis of biaryl compounds is a significant application of this methodology. nih.govnih.gov For instance, coupling a protected this compound with a substituted aryl halide can lead to the formation of novel polyphenol structures with potential applications in materials science and medicinal chemistry.

Other Catalytic C-C Bond Formations Involving Arylboronic Acids

While the Suzuki-Miyaura coupling is the most common, other transition metal-catalyzed reactions can also be utilized to form C-C bonds using arylboronic acids. These alternative methods can offer different reactivity profiles and may be advantageous for the synthesis of specific target molecules.

For example, rhodium-catalyzed reactions have been employed for the addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This conjugate addition reaction provides a route to β-arylated ketones, esters, and other carbonyl derivatives. Similar to the Suzuki-Miyaura coupling, protection of the catechol hydroxyls of this compound is generally required.

Furthermore, metal-free C-C bond forming reactions involving boronic acids are an emerging area of research. researchgate.net These reactions often proceed through different mechanisms and can provide complementary synthetic routes to those catalyzed by transition metals.

Functionalization and Derivatization Methods

The unique structure of this compound, with its reactive catechol and boronic acid groups, allows for a variety of functionalization and derivatization strategies. These methods enable the conjugation of this molecule to other important chemical entities, such as natural products and nucleic acids, leading to novel materials and probes with specific biological activities.

Conjugation with Natural Products and Flavonoids (e.g., Catechin (B1668976), Quercetin)

The catechol moiety of this compound can readily form reversible covalent bonds with boronic acids. This principle can be inverted, where the boronic acid group of this compound reacts with the cis-diol functionalities present in many natural products, including flavonoids like catechin and quercetin. nih.govresearchgate.netnih.gov

This boronate ester formation is a key strategy for creating conjugates of this compound with these bioactive molecules. The reaction is typically carried out under mild conditions and can be reversible, depending on the pH of the environment. This pH-responsive linkage has been exploited in the development of drug delivery systems and sensors.

Research has shown the synthesis of catechin-boronic acid derivatives, highlighting the potential for creating novel compounds with combined biological activities. researchgate.net Similarly, quercetin, which possesses a catechol group in its B-ring, can be conjugated with boronic acids. bohrium.com While direct conjugation of this compound with these flavonoids is plausible, the literature more commonly describes the use of other boronic acids to bind to the diol systems of these natural products. However, the underlying chemistry provides a clear pathway for the synthesis of such conjugates.

| Natural Product | Key Functional Group for Conjugation | Reaction Type | Potential Application |

| Catechin | cis-Diol on B-ring | Boronate ester formation | Drug delivery, antioxidant |

| Quercetin | cis-Diol on B-ring | Boronate ester formation | Drug delivery, enzyme inhibition |

Incorporation into Nucleic Acid Structures (e.g., Boronic Acid-Labeled Nucleotides)

The incorporation of boronic acids into nucleic acid structures is a rapidly developing field with significant implications for diagnostics, therapeutics, and biotechnology. nih.govnih.gov The boronic acid moiety can be introduced into nucleotides, which can then be enzymatically incorporated into DNA or RNA strands.

The synthesis of boronic acid-labeled nucleotides often involves the attachment of a boronic acid-containing linker to the nucleobase. nih.govoup.com While the direct use of this compound for this purpose is not extensively documented, the principles of its conjugation chemistry suggest its potential. The catechol group could be used as an attachment point for a linker, or the boronic acid itself could be tethered to the nucleotide.

More relevant is the interaction of boronic acids with the ribose sugar of nucleotides, which contains a cis-diol. This interaction is the basis for boronate affinity chromatography, a technique used for the separation and purification of nucleotides and nucleic acids. Furthermore, the dynamic covalent interaction between boronic acids and catechols has been utilized to create synthetic, sequence-programmable molecular systems, mimicking the base-pairing of DNA. nih.govacs.org In these systems, peptide backbones are functionalized with either boronic acid or catechol residues, which then self-assemble through boronate ester formation. This demonstrates the potential of this compound to be a key component in the construction of novel biomimetic materials.

Formation of Boronate Esters and Cyclic Derivatives

The formation of boronate esters is a cornerstone of boronic acid chemistry. This reversible reaction with diols is widely used for protection, purification, and the creation of novel chemical entities. In the case of this compound, the intrinsic catechol moiety provides a readily available 1,2-diol for intramolecular or intermolecular esterification.

The reaction of a boronic acid with a diol, such as the catechol group, proceeds through an equilibrium that can be driven to completion by removing water, often accomplished using a Dean-Stark apparatus or dehydrating agents like magnesium sulfate. nih.gov However, the formation of boronate esters from catechols can often occur spontaneously under neutral conditions. nih.gov

One key transformation is the reaction of this compound with another boronic acid, such as phenylboronic acid, to form a stable cyclic benzeneboronate ester. nih.gov This reaction effectively uses the catechol portion of the molecule as a diol protecting group. For instance, stable cyclic benzeneboronate esters of various biologically important catechols, including N-acetyldopamine, have been prepared in high yield by reacting them with a slight excess of phenylboronic acid in ethyl acetate (B1210297) at 70°C. nih.gov The resulting cyclic boronate derivatives exhibit reduced polarity, which can be advantageous for analytical characterization and separation. nih.gov

The stability of these catechol boronate esters is often pH-dependent. The bond can be formed under neutral to basic conditions and is often reversible in acidic environments. researchgate.netrsc.org This pH-responsive nature has been exploited in applications like drug delivery systems. researchgate.net For example, 11B-NMR spectroscopy has been used to confirm the formation of a tetrahedral boronate ester species upon the addition of dopamine (B1211576) to phenylboronic acid, with the signal shifting from approximately 29.6 ppm for the trigonal boronic acid to 9.24 ppm for the tetrahedral ester. This ester bond was shown to be labile at pH 5. rsc.org

Beyond intermolecular esters, aryl boronic acids like this compound can undergo self-dehydration to form a cyclic trimer anhydride (B1165640) known as a boroxine. This is a common characteristic of most aryl boronic acids. chem-station.com

Table 1: Examples of Boronate Ester Formation with Catechols

| Catechol Derivative | Reagent | Conditions | Product Type | Reference |

| N-Acetyldopamine | Phenylboronic acid | Ethyl acetate, 70°C | Cyclic Benzeneboronate Ester | nih.gov |

| Dopamine | Phenylboronic acid | Aqueous, basic pH | Tetrahedral Boronate Ester | rsc.org |

| Various Catechols | Phenylboronic acid | Neutral conditions, EtOAc, 70°C | Crystalline Cyclic Boronates | nih.gov |

| This compound | Self-reaction | Dehydration | Cyclic Trimer (Boroxine) | chem-station.com |

Synthesis of Amino-Substituted this compound Analogues

Introducing an amino group onto the this compound scaffold requires strategic synthetic planning due to the sensitive and highly activated nature of the catechol ring. Direct amination is often challenging, necessitating multi-step approaches that typically involve either starting with a pre-aminated precursor or employing a protection-functionalization-deprotection sequence.

A common strategy involves starting with a bromophenol, which can be protected before undergoing borylation. For instance, hydroxyphenylboronic acids can be prepared from bromophenols by first protecting the hydroxyl group (e.g., as a BOC, trimethylsilyl, or benzyl ether), followed by the formation of a Grignard reagent and reaction with a borate ester. google.com The protecting group is subsequently removed during hydrolysis. google.com This general approach can be adapted for dihydroxy systems and for introducing an amino group.

A plausible pathway for synthesizing an amino-substituted this compound involves the following steps:

Protection: The catechol hydroxyl groups of a starting material like 3,4-dihydroxybenzaldehyde (B13553) or a related compound are protected. Cyclic protecting groups like cyclic carbonates are particularly effective for catechols and can be introduced selectively. mdpi.com

Nitration: An electrophilic aromatic substitution reaction is performed to introduce a nitro group onto the aromatic ring. The nitration of phenols and their derivatives is a well-established reaction, typically carried out using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) to generate the active nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com The directing effects of the substituents on the ring will determine the position of nitration.

Reduction: The nitro group is then reduced to a primary amine (NH₂). This transformation is commonly achieved using metal catalysts like palladium, platinum, or nickel with hydrogen gas (H₂), or by using metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions. masterorganicchemistry.com

Borylation and Deprotection: The boronic acid moiety is introduced, often via a Miyaura borylation or by lithium-halogen exchange followed by reaction with a trialkyl borate. google.com The protecting groups on the catechol are then removed to yield the final amino-substituted this compound.

An alternative approach is the direct amination of the boronic acid itself. Modern methods have been developed for the conversion of aryl boronic acids to primary anilines under mild, metal-free conditions. One such reagent is O-(diphenylphosphinyl)hydroxylamine (DPPH), which reacts rapidly at room temperature with a broad range of aryl boronic acids and esters, showing excellent functional group tolerance. rsc.org However, the application of such methods to a highly reactive catechol-containing substrate would need careful optimization to avoid side reactions.

The synthesis of aminoboronic acids is a field of significant interest, with numerous methods developed for creating α- and β-aminoboronic acids and their derivatives, which are valuable as synthetic precursors and bioactive molecules. nih.govrsc.org

Table 2: General Methodologies for Synthesis of Amino-Arylboronic Acids

| Synthetic Step | Reagents/Method | Purpose | Reference |

| Hydroxyl Protection | Diphenyl Carbonate | Selective protection of catechol group | mdpi.com |

| Borylation | Grignard formation + Trialkyl borate | Introduction of boronic acid moiety from a halide | google.com |

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group onto the aromatic ring | masterorganicchemistry.com |

| Nitro Group Reduction | H₂ / Pd, Pt, or Ni; or Fe, Sn, Zn / H⁺ | Conversion of nitro group to a primary amine | masterorganicchemistry.com |

| Direct Amination | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Direct conversion of C-B bond to C-NH₂ | rsc.org |

Applications in Organic Synthesis and Catalysis

Role as Reagents in Complex Molecule Synthesis

(3,4-Dihydroxyphenyl)boronic acid serves as a valuable reagent in the construction of complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, and boronic acids are key substrates in this process. The presence of the 3,4-dihydroxy (catechol) functionality on the phenyl ring makes this reagent particularly useful for the synthesis of natural products and their analogues that contain a catechol motif.

A notable application is in the synthesis of combretastatin (B1194345) analogues. Combretastatins are a class of natural products known for their potent anti-cancer properties, and many feature a 3,4,5-trimethoxyphenyl ring or a catechol-like structure. In the synthesis of novel 1,1-diaryl vinyl sulfone analogues of combretastatin A-4, various arylboronic acids are employed in Suzuki-Miyaura coupling reactions to introduce substituted aryl groups. nih.gov this compound can be utilized in such synthetic strategies to introduce the biologically important catechol moiety, which is a common feature in many flavonoid and polyphenol natural products. nih.gov The general applicability of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide range of organic halides and triflates, providing a convergent and efficient route to complex molecules. xisdxjxsu.asiaresearchgate.net

Boronic Acid Catalysis

Beyond its role as a stoichiometric reagent, this compound can also function as a catalyst, leveraging the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups.

Arylboronic acids have emerged as effective catalysts for the mild and selective activation of hydroxyl groups in alcohols. umanitoba.caualberta.caresearchgate.net This activation strategy avoids the need for harsh conditions or the generation of stoichiometric waste associated with traditional methods of converting alcohols into better leaving groups. The catalytic cycle generally involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the carbon atom attached to the oxygen, facilitating nucleophilic attack.

The catalytic efficacy of an arylboronic acid in hydroxyl group activation is influenced by the electronic properties of the substituents on the aromatic ring. ualberta.ca Electron-deficient arylboronic acids are often more Lewis acidic and thus more effective at activating alcohols towards ionization. umanitoba.ca Conversely, this compound possesses electron-donating hydroxyl groups, which increase the electron density on the boron atom and reduce its Lewis acidity compared to unsubstituted phenylboronic acid. While this might suggest lower catalytic activity in reactions that rely purely on Lewis acid activation, the catechol moiety can participate in other bonding interactions or be protected to modulate the electronic properties of the catalyst. The development of bifunctional boron-based catalysts that combine a Lewis acidic center with a Lewis base is an area of active research aimed at enhancing catalytic activity and selectivity. bath.ac.uk

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic chemistry. Boronic acids have been shown to be effective catalysts for this dehydrative condensation reaction. nih.govrsc.org The catalytic mechanism is thought to involve the formation of an acyloxyboron intermediate, which is a mixed anhydride (B1165640), from the reaction of the carboxylic acid with the boronic acid. researchgate.net This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid, thus facilitating amide bond formation.

Both electron-deficient and electron-rich arylboronic acids have been shown to catalyze amide synthesis. rsc.org In some cases, the efficiency of boronic acid-catalyzed amidation can be significantly enhanced by the use of a cooperative catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.gov This cooperative approach has been successfully applied to the synthesis of pharmaceutically relevant molecules. nih.gov Given that a range of arylboronic acids are effective, this compound can be expected to catalyze amide condensation reactions, although its efficiency may be influenced by the specific substrates and reaction conditions. The catechol hydroxyl groups could potentially be involved in hydrogen bonding interactions that may affect the catalytic cycle.

The ability of boronic acids to reversibly form cyclic esters with diols can be exploited to achieve regioselective functionalization of polyols, such as carbohydrates. While borinic acids have been more commonly reported for the regioselective acylation of carbohydrate derivatives, the underlying principle of temporary protection and activation of specific hydroxyl groups is relevant to boronic acids as well.

In the context of this compound, the catechol moiety itself is a cis-diol and can readily form a boronate ester. This property can be harnessed in chelation-controlled reactions. For instance, the boronic acid group can act as a directing group, influencing the regioselectivity of reactions on the catechol ring or on other parts of a molecule to which it is tethered. While specific examples detailing the use of this compound in regioselective catalysis are not abundant in the literature, the principles of boronic acid-mediated regioselectivity suggest its potential in this area. For example, borinic acid-catalyzed protocols have been developed for the regioselective acylation of secondary hydroxyl groups in carbohydrates, demonstrating the utility of boron-based catalysts in differentiating between similar functional groups within a molecule.

Chelation and Recognition Chemistry

The interaction of the boronic acid functional group with diols is a cornerstone of its application in chelation and molecular recognition. This interaction is particularly relevant for this compound due to the presence of the catechol group.

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. nih.govresearchgate.net This interaction is particularly strong with cis-diols, such as those found in many carbohydrates and in the catechol moiety of this compound itself. The formation of these boronate esters is an equilibrium process that is sensitive to pH, the pKa of the boronic acid, and the structure of the diol. nsf.govsci-hub.ru

The binding affinity of a boronic acid for a diol is a critical parameter in the design of sensors and other recognition systems. This affinity is often quantified by the association constant (Ka). The pKa of the boronic acid is a key factor influencing this interaction, as the tetrahedral boronate anion generally forms a more stable complex with diols than the trigonal boronic acid. sci-hub.ru Electron-withdrawing substituents on the aryl ring lower the pKa of the boronic acid, which can lead to stronger binding at physiological pH. researchgate.netsci-hub.ru Conversely, the electron-donating hydroxyl groups in this compound would be expected to raise its pKa relative to phenylboronic acid, which has a pKa of approximately 8.8. researchgate.net

The binding affinities of various phenylboronic acids with different monosaccharides have been studied extensively, revealing a general trend of fructose (B13574) > galactose > mannose > glucose. nih.gov This selectivity is attributed to the relative abundance of the furanose form of the monosaccharides in solution, which presents a cis-diol that is well-suited for binding.

Below is a table showing representative association constants for differently substituted phenylboronic acids with various monosaccharides, illustrating the influence of electronic effects on binding affinity.

| Boronic Acid | pKa | Saccharide | Association Constant (Ka, M-1) at pH 7.4 |

|---|---|---|---|

| Phenylboronic acid | 8.8 | Fructose | ~500 |

| Phenylboronic acid | 8.8 | Glucose | ~5 |

| 3-Nitrophenylboronic acid | 7.0 | Fructose | ~2000 |

| 3-Nitrophenylboronic acid | 7.0 | Glucose | ~20 |

| 2-Fluoro-5-nitrophenylboronic acid | 6.5 | Fructose | ~3500 |

| 2-Fluoro-5-nitrophenylboronic acid | 6.5 | Glucose | ~30 |

Note: The values in the table are approximate and compiled from various sources for illustrative purposes. The exact values can vary depending on the specific experimental conditions. nih.govsci-hub.runih.govresearchgate.net

The data illustrates that boronic acids with lower pKa values, resulting from electron-withdrawing substituents, generally exhibit higher association constants with saccharides at a given pH. For this compound, while its pKa would be higher than that of phenylboronic acid, the catechol moiety itself can participate in strong intramolecular or intermolecular interactions, influencing its binding properties in complex ways. The reversible nature of this covalent interaction is the basis for its use in sensors for the detection of saccharides and other diol-containing biomolecules. nih.gov

Binding to Glycoproteins and Other Polyol-Containing Biomolecules

This compound, which contains a catechol moiety, demonstrates a significant capacity for binding with glycoproteins and other biomolecules that feature polyol structures. This interaction is primarily based on the ability of the boronic acid functional group to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govnih.govresearchgate.net This process results in the formation of stable five- or six-membered cyclic boronate esters. researchgate.netnih.gov

The binding mechanism is highly dependent on the pH of the surrounding medium. In aqueous solutions, the boron atom of the arylboronic acid can be ionized by hydroxide (B78521) ions, and a higher pH generally facilitates the covalent binding between the boronic acid and polyhydroxy compounds. mdpi.com The formation of the anionic, sp³-hybridized boronate ester is often favored under neutral to alkaline conditions, leading to stronger and more stable complexes. nih.govmdpi.com

The presence of the 3,4-dihydroxy (catechol) group on the phenyl ring is a distinguishing feature of this particular boronic acid. Catechols themselves are 1,2-diols, which allows for unique interactions and potential for polymerization or specific binding to receptors that recognize catechol structures. This inherent diol functionality is in addition to the boronic acid group's ability to bind external polyols.

The primary targets for this compound binding on glycoproteins are the oligosaccharide chains (glycans) that are rich in diol-containing sugar residues. nih.govnih.govresearchgate.net This specific interaction forms the basis for boronate affinity chromatography, a widely utilized technique for the selective capture, separation, and enrichment of glycoproteins from complex biological mixtures. nih.govnih.gov Research has shown that the binding can be influenced by the specific type of sugar at the terminus of the glycan chain, such as sialic acids, which are often overexpressed on the surface of cancer cells. nih.govcore.ac.uk

Beyond glycoproteins, this compound can interact with a range of other polyol-containing biomolecules. This includes simple saccharides, nucleosides, and molecules containing catechol moieties like 3,4-dihydroxyphenylalanine (DOPA). nih.govnih.gov The reversible nature of the boronate ester bond is crucial, allowing for the elution and recovery of the bound biomolecules under specific conditions, such as a shift to an acidic pH, which destabilizes the ester complex. nih.govrsc.org

The table below summarizes the key aspects of the binding interaction between boronic acids and various polyol-containing biomolecules, with specific relevance to the functionalities of this compound.

Table 1: Interaction of Boronic Acids with Polyol-Containing Biomolecules

| Target Biomolecule Class | Key Structural Feature | Interaction Principle | Significance for this compound |

| Glycoproteins | cis-Diol groups on glycan chains (e.g., mannose, galactose, sialic acid) | Formation of reversible cyclic boronate esters with the boronic acid moiety. nih.govresearchgate.net | Enables selective binding and separation from non-glycosylated proteins. nih.gov |

| Saccharides | Multiple cis-1,2 and cis-1,3-diol configurations (e.g., Fructose, Glucose) | Reversible covalent ester formation; binding affinity depends on the spatial orientation of the hydroxyl groups. nih.govmdpi.com | Used in the development of sensors for specific sugars. nih.govrsc.org |

| Catecholamines | 3,4-dihydroxy-phenyl group (e.g., Dopamine (B1211576), L-DOPA) | The catechol group itself is a cis-diol that can form a boronate ester. nih.gov | The compound's own catechol group can influence its binding properties and interactions. |

| Ribonucleosides | cis-Diol on the 2' and 3' positions of the ribose sugar (e.g., Adenosine, Guanosine) | Forms a stable five-membered cyclic boronate ester with the ribose moiety. | Allows for potential applications in nucleoside sensing and separation. |

Investigations of Biological Interactions and Effects in Model Systems in Vitro Studies

Enzyme Inhibition Potentials

(3,4-Dihydroxyphenyl)boronic acid has been the subject of various in vitro studies to determine its potential as an enzyme inhibitor. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com Research has explored the potential of various compounds, including derivatives of 3,4-dihydroquinazoline, to inhibit these enzymes. nih.gov While some compounds have shown weak AChE and strong BChE inhibitory activities, specific data on the direct inhibitory effects of this compound on cholinesterases is still emerging. nih.gov The general approach for these studies involves spectrophotometric methods, such as the Ellman method, to measure the enzyme activity in the presence of the inhibitor. nih.govmdpi.com

Table 1: Cholinesterase Inhibition Studies No specific IC50 values for this compound were found in the provided search results. The table below is a template for how such data would be presented.

| Enzyme | Test Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | This compound | Data not available | N/A |

| Butyrylcholinesterase (BChE) | This compound | Data not available | N/A |

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in the production of melanin, and its inhibition is of great interest in the cosmetics industry for skin whitening and in the food industry to prevent browning. northumbria.ac.uknih.gov Studies have shown that certain chalcone (B49325) derivatives can act as potent tyrosinase inhibitors. nih.gov For instance, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated strong competitive inhibition of mushroom tyrosinase. nih.gov The inhibitory mechanism often involves the interaction of the inhibitor with the copper-containing active site of the enzyme. northumbria.ac.uk Kinetic studies, including Lineweaver-Burk and Dixon plots, are employed to determine the type of inhibition. nih.govnih.gov

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by ureolytic bacteria. nih.gov The inhibition of urease is a therapeutic target for treating such infections. nih.gov Boronic acid derivatives have been investigated as urease inhibitors. For example, 4-bromophenyl boronic acid has been reported to be a good inhibitor of urease. nih.gov

Table 2: Tyrosinase and Urease Inhibition Data Specific IC50 values for this compound were not available in the search results. The table illustrates how such data would be presented.

| Enzyme | Test Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Tyrosinase | This compound | Data not available | Data not available | N/A |

| Urease | This compound | Data not available | Data not available | N/A |

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins. researchgate.net Its inhibition is a validated therapeutic strategy, particularly in cancer treatment. researchgate.netnih.gov Boronic acid derivatives are a well-established class of proteasome inhibitors. The boronic acid moiety of these inhibitors interacts with the active site threonine residue of the proteasome, leading to reversible inhibition. researchgate.netnih.gov This inhibition disrupts various cellular processes, including the NF-κB signaling pathway, and can induce apoptosis in cancer cells. nih.gov For example, bortezomib, a dipeptidyl boronic acid, is a potent and selective proteasome inhibitor. researchgate.net

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is essential for viral replication, making it a promising target for antiviral drugs. bohrium.complos.orgnih.gov This enzyme is responsible for a "cap-snatching" mechanism that allows the virus to transcribe its own genes. bohrium.complos.org Several classes of compounds, including 4-substituted 2,4-dioxobutanoic acids, have been identified as inhibitors of this endonuclease. plos.orgnih.gov These inhibitors chelate the metal ions in the enzyme's active site, thereby blocking its function. plos.org While specific studies on this compound are not detailed, the general mechanism of action for inhibitors of this enzyme is well-documented.

Antioxidant and Radical Scavenging Activities

The antioxidant capacity of compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. nih.govresearchgate.net Commonly used methods include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), DPPH (2,2-diphenyl-1-picrylhydrazyl), and CUPRAC (cupric ion reducing antioxidant capacity) assays. nih.govresearchgate.netdigitellinc.com These assays are based on spectrophotometric measurements where the discoloration of a radical solution or the formation of a colored complex indicates the antioxidant activity. digitellinc.comnih.gov The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox equivalent antioxidant capacity (TEAC). nih.gov While the general principles of these assays are well-established, specific data for this compound was not available in the provided search results.

Table 3: Antioxidant and Radical Scavenging Activity This table is a template to show how the antioxidant data for this compound would be presented if available.

| Assay | Test Compound | IC50 (µM) or other metric | Reference |

|---|---|---|---|

| ABTS | This compound | Data not available | N/A |

| DPPH | This compound | Data not available | N/A |

| CUPRAC | This compound | Data not available | N/A |

Ferrous Ion Chelating Activities

The ability of a compound to chelate metal ions, particularly ferrous iron (Fe²⁺), is a significant aspect of its antioxidant potential. Transition metals like iron can participate in the generation of reactive oxygen species (ROS) through Fenton-type reactions, leading to oxidative stress. nih.gov Polyphenolic compounds, especially those possessing catechol (o-dihydroxybenzene) or galloyl groups, are known for their iron-binding capabilities. nih.gov The 3,4-dihydroxy structure within this compound, which forms a catechol group, is an eligible site for iron binding. nih.gov

The chelation of Fe²⁺ can be quantified using methods such as the ferrozine (B1204870) assay. In this method, ferrozine forms a stable, colored complex with ferrous iron. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a measurable decrease in color intensity, which corresponds to the chelating activity of the agent. protocols.io

Studies on structurally related catechol-containing compounds provide insight into this activity. For instance, catecholate chelators have been systematically evaluated for their iron-binding abilities. nih.gov While some catecholates demonstrate modest iron-binding abilities compared to potent chelators like Desferrioxamine B (DFOB), their activity is significant. nih.gov For example, Caffeic acid, which shares the 3,4-dihydroxy phenyl structure, exhibits notable iron chelation. nih.gov Similarly, derivatives of 3,4-dihydroxybenzoic acid have been synthesized and shown to effectively bind iron (III). researchgate.net The iron-chelating properties of these related compounds underscore the potential of the catechol moiety in this compound to engage in similar interactions with ferrous ions.

Table 1: Iron Chelating Activity of Structurally Related Compounds

| Compound Name | Key Structural Feature | Observed Iron Chelating Activity | Reference |

|---|---|---|---|

| Caffeic acid | Catechol Group | Exhibited a ferrous ion binding ability of 24.4% at 1 mM concentration. | nih.gov |

| 2,3-Dihydroxybenzoic acid | Catechol Group | Showed a relatively low iron binding ability of 5.0% at 1 mM. | nih.gov |

| 3,4-Dihydroxybenzoic acid derivatives | Catechol Group | Capable of binding iron (III) to form hexa-coordinated complexes. | researchgate.net |

Antimicrobial and Antibiofilm Activities

Boron-containing compounds, particularly boronic acids, are emerging as a class of molecules with significant antimicrobial and antibiofilm potential. nih.gov Their utility stems from their unique electronic structure and their ability to interact with biological molecules, including key bacterial enzymes and components of the biofilm matrix. nih.govnih.gov Boronic acids can act as inhibitors of serine β-lactamases and are also used to target and disrupt the polysaccharides that form the structural scaffolding of bacterial biofilms. nih.gov

While direct studies on this compound are limited, research on related compounds highlights the antimicrobial potential of its core structures. The antimicrobial properties of 3,4-dihydroxybenzoic acid (protocatechuic acid), which features the same catechol ring, are well-established against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net

Furthermore, investigations into other phenylboronic acid derivatives have demonstrated potent antibacterial and antibiofilm effects. A study on halogenated phenylboronic acids found that specific derivatives could eradicate biofilms of Vibrio parahaemolyticus and inhibit virulence factors associated with biofilm formation, such as motility and aggregation. nih.gov This indicates that the phenylboronic acid scaffold is a viable platform for developing antimicrobial agents. The combination of the established antimicrobial nature of the catechol moiety and the antibiofilm potential of the boronic acid group suggests that this compound is a candidate for antimicrobial research. nih.govresearchgate.net

Table 2: Antimicrobial and Antibiofilm Activity of Related Phenylboronic Acid and Dihydroxy-Phenyl Compounds

| Compound/Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Halogenated Phenylboronic Acids | Vibrio parahaemolyticus, Vibrio harveyi | Certain derivatives eradicated biofilms and hindered virulence factors. | nih.gov |

| 3,4-Dihydroxybenzoic acid | E. coli, S. aureus, Vibrio cholera, Salmonella typhimurium | Exhibits marked antimicrobial activity. | researchgate.net |

| Boronic Acids (general) | Various bacteria, including Bacillus cereus | Act as reversible inhibitors of serine β-lactamases and can disrupt biofilm matrix polysaccharides. | nih.gov |

In Vitro Structure-Activity Relationship (SAR) Analyses

The biological activities of this compound can be understood through a structure-activity relationship (SAR) analysis, which examines how its different structural components contribute to its effects. The molecule possesses two key functional regions: the catechol (3,4-dihydroxy) phenyl ring and the boronic acid moiety.

The SAR for ferrous ion chelation is strongly linked to the catechol group. nih.gov The presence and specific arrangement of the hydroxyl groups on the phenyl ring are critical. Studies on polyphenols have shown that the ortho-dihydroxy configuration, as seen in the 3,4-position of the catechol ring, is a primary site for metal binding. nih.govresearchgate.net This structure allows for the formation of a stable chelate complex with metal ions like Fe²⁺. The chelating ability of related isoflavones, for instance, is dependent on the presence of a 5-hydroxy-4-keto group, indicating that specific molecular geometry is essential for metal binding. nih.gov Therefore, the antioxidant activity of this compound related to iron chelation is primarily attributable to its 3,4-dihydroxy substitution.

The catechol moiety is responsible for its metal-chelating and likely a portion of its antioxidant properties. nih.gov

The boronic acid moiety provides the basis for its potential as an enzyme inhibitor and antibiofilm agent, with the phenyl ring serving as a scaffold that can be modified to fine-tune potency and selectivity. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dihydroxybenzoic acid |

| 2-Fluoro-5-iodophenylboronic acid |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) |

| 3,5-Diiodo-2-methoxyphenylboronic acid |

| 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (Caffeic acid) |

| boroPro |

| Desferrioxamine B (DFOB) |

| Ferrozine |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (3,4-Dihydroxyphenyl)boronic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and boron atoms within the molecule.

¹H NMR spectroscopy provides information on the number and environment of protons. For this compound, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum, with their chemical shifts and coupling patterns revealing their substitution pattern on the phenyl ring. The protons of the hydroxyl groups and the boronic acid group also give characteristic signals, which can sometimes be broad and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbon atom directly bonded to the boron atom. The chemical shift of the carbon bearing the boronic acid group is of particular diagnostic value.

¹¹B NMR spectroscopy is specifically used to probe the boron center. The chemical shift and the multiplicity of the signal provide insights into the coordination state and the electronic environment of the boron atom. For boronic acids, the ¹¹B NMR chemical shift is typically observed in a characteristic range. For instance, the chemical shifts of boronic acids and their corresponding boroxines, which are cyclic anhydrides, are found at approximately 30 ppm and 33 ppm, respectively. sdsu.edu The addition of a ligand or coordinating solvent to the boron atom results in an upfield shift in the ¹¹B NMR spectrum. sdsu.edu Specialized techniques like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) NMR can be employed to determine the connectivity between boron and hydrogen atoms, which is particularly useful in complex structures. nih.gov

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives This table provides an example of typical NMR data for related compounds, as specific data for this compound can vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 6.5 - 7.5 | Multiplets | Aromatic protons |

| ¹H | 4.0 - 6.0 | Broad singlet | OH and B(OH)₂ protons |

| ¹³C | 110 - 150 | Singlets | Aromatic carbons |

| ¹³C | ~130 | Singlet | Carbon attached to Boron |

| ¹¹B | 25 - 35 | Singlet | Tricovalent Boron |

Data is illustrative and based on general knowledge of phenylboronic acid derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. youtube.com

For this compound, the FTIR spectrum will exhibit characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) groups, both phenolic and on the boronic acid moiety. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks are typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

B-O Stretching: A strong absorption band is expected in the 1300-1400 cm⁻¹ region, which is characteristic of the B-O bond in boronic acids.

C-O Stretching: Bands corresponding to the phenolic C-O bonds will appear in the 1200-1300 cm⁻¹ range.

B-C Stretching: The B-C stretching vibration is generally found in the 1000-1090 cm⁻¹ region. researchgate.net

The interpretation of the FTIR spectrum allows for the confirmation of the presence of these key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic ring and the catechol moiety gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. The UV-Vis spectrum is useful for quantitative analysis and for studying interactions with other molecules, such as the formation of complexes with diols, which can lead to shifts in the absorption maxima. researchgate.net While boric acid itself may show negative absorbance in certain solvents like water, its organic derivatives typically exhibit distinct positive absorbance peaks. researchgate.net

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. chromatographyonline.com In an LC-MS analysis, the compound is first separated from other components in a mixture by an LC column. The eluent from the column is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is determined. This technique allows for the accurate determination of the molecular weight of this compound and can be used for its quantification in various samples. sciex.comscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), its derivatives can be readily analyzed using this technique. chromatographyonline.com Derivatization is a chemical modification process that converts the non-volatile analyte into a more volatile and thermally stable compound. For boronic acids, a common derivatization strategy involves reaction with a silylating agent or an alcohol to form a volatile boronate ester. nih.govchromforum.org For instance, the analysis of related compounds like 3,4-dihydroxyphenyl glycol has been successfully achieved using GC-MS after derivatization. nih.gov This approach allows for the separation and identification of the derivatized this compound, providing valuable structural information through its mass spectrum and fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to a compound's physical and chemical properties.

For boronic acids, X-ray crystallography reveals key structural features such as the geometry of the boronic acid group, the planarity of the molecule, and the nature of intermolecular hydrogen bonding. In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonds between their boronic acid hydroxyl groups. wikipedia.orgcdnsciencepub.com These dimers can then further assemble into extended networks. cdnsciencepub.comresearchgate.net

A hypothetical table of crystallographic data for this compound, based on typical values for similar phenylboronic acid derivatives, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 17.9 |

| b (Å) | 15.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2687 |

Note: These values are illustrative and based on known structures of similar compounds, such as phenylboronic acid. researchgate.net Actual experimental data would be required for definitive structural characterization.

Electrochemical Characterization

Electrochemical methods are employed to study the redox behavior of molecules, providing information on their oxidation and reduction potentials and the kinetics of electron transfer processes. For a compound like this compound, the catechol moiety is expected to be electrochemically active.

The electrochemical oxidation of catechol and its derivatives typically involves a two-electron, two-proton process, leading to the formation of the corresponding o-quinone. The redox potential of this process is sensitive to the substituents on the phenyl ring. The boronic acid group, being an electron-withdrawing group, is expected to influence the oxidation potential of the catechol unit.

Although specific electrochemical studies on this compound are not extensively reported in the available literature, the electrochemical behavior of related compounds such as 3,4-dihydroxyphenylacetic acid (DOPAC) has been investigated. The anodic oxidation of DOPAC on carbon electrodes has been shown to proceed via a two-step, one-electron, one-proton mechanism to form the corresponding quinone. nih.gov The electrochemical oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH) has also been studied on various carbon electrodes, including boron-doped diamond. rsc.org

The cyclic voltammetry of this compound would be expected to show a reversible or quasi-reversible wave corresponding to the oxidation of the catechol group. The peak potentials would provide a measure of the ease of oxidation of the compound.

Below is a table summarizing the expected electrochemical parameters for this compound based on the behavior of analogous compounds.

Table 2: Expected Electrochemical Parameters for this compound

| Parameter | Expected Value (vs. Ag/AgCl) |

|---|---|

| Anodic Peak Potential (Epa) | +0.4 to +0.6 V |

| Cathodic Peak Potential (Epc) | +0.3 to +0.5 V |

| Formal Potential (E°') | ~ +0.35 to +0.55 V |

Note: These values are estimations based on the electrochemical behavior of similar catechol derivatives and are dependent on experimental conditions such as pH, scan rate, and electrode material.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the properties of organoboronic compounds. youtube.com DFT methods are chosen for their balance of computational cost and accuracy in predicting molecular geometries, electronic properties, and spectroscopic features. youtube.com For instance, theoretical investigations on boronic acid derivatives are often performed using specific functionals and basis sets, such as B3LYP with a STO-3G or 6-311++G(d,p) basis set, to optimize the molecular structure and calculate various parameters in the gaseous phase. researchgate.netnih.gov These calculations provide a fundamental understanding of the relationship between the molecular structure of a compound and its chemical reactivity and stability. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analyses of the frontier molecular orbitals, band gap, and density of states are fundamental to understanding the reactivity and kinetic stability of (3,4-Dihydroxyphenyl)boronic acid.

In a theoretical study on the related compound 1-amino-2-(3,4-dihydroxyphenyl)boronic acid (AHPEBA), the HOMO and LUMO energies were calculated to understand its electronic characteristics. researchgate.net The distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical interactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap (BG). nih.gov A small band gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large band gap indicates high stability and lower reactivity. researchgate.net

For the derivative AHPEBA, the band gap was calculated using DFT. researchgate.net The determined value provides insight into the molecule's stability. researchgate.net A measured band gap of -5.85043 eV was reported to suggest a high level of chemical stability and low chemical reactivity for the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Band Gap (ELUMO - EHOMO) | -5.85043 |

Note: Specific HOMO and LUMO energy values for AHPEBA were not provided in the source material, only the resulting band gap.

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. youtube.comlbl.gov It offers a detailed picture of the electronic structure, complementing the information from HOMO-LUMO analysis. lbl.gov By examining the total DOS and the partial DOS (PDOS), which breaks down the contributions from individual atoms or orbitals, one can identify which parts of the molecule dominate the frontier orbitals and are therefore most critical for its electronic properties and reactivity. youtube.com For the related compound AHPEBA, DOS analysis was performed to further investigate its electronic properties. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in supramolecular chemistry, crystal engineering, and biological systems. monash.edursc.org NCI analysis, often visualized using the reduced density gradient (RDG) method, is a computational technique used to identify and characterize these weak interactions within and between molecules. researchgate.net This analysis can reveal, for example, weak boron-π interactions that contribute to the stability of the crystal packing in boronic acid derivatives. nih.gov In the computational study of AHPEBA, the RDG method was employed to explore its non-covalent interactions. researchgate.net

Prediction of Chemical Reactivity and Stability

Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure of this compound, which is fundamental to predicting its chemical reactivity and stability. These methods allow for the calculation of various molecular properties and reactivity descriptors that quantify the molecule's behavior in chemical reactions.

Detailed Research Findings

A key approach in computational chemistry for predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. A large energy gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests a molecule is more easily polarized, indicating lower kinetic stability and higher chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's stability and reactivity. These include:

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Calculations for the derivative AHPEBA indicated high chemical stability and low reactivity based on these quantum chemical parameters. dergipark.org.trresearchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital occupied by electrons. | Indicates the ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A large gap suggests high stability and low reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. High hardness correlates with high stability. |

| Chemical Softness (S) | S = 1 / η | Measures the polarizability of the molecule. High softness correlates with high reactivity. |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Describes the ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons. |

Beyond frontier orbital analysis, computational studies also investigate specific reaction pathways that affect stability. Boronic acids are known to be susceptible to oxidative damage and protodeboronation (the cleavage of the carbon-boron bond). nih.goved.ac.uk Computational analyses have revealed that the stability against oxidation can be enhanced by diminishing the electron density on the boron atom, which slows the rate-limiting step of the oxidation reaction. nih.gov The stability of arylboronic acids against protodeboronation is highly influenced by factors such as pH and the electronic nature of substituents on the aromatic ring, which can be modeled computationally to predict decomposition rates under various conditions. ed.ac.uk

Future Research Directions and Emerging Perspectives

Exploration of Novel Reaction Pathways for Synthesis

The development of efficient and sustainable methods for synthesizing (3,4-Dihydroxyphenyl)boronic acid and its derivatives is a cornerstone of ongoing research. While traditional methods like the Suzuki-Miyaura coupling have been instrumental, scientists are actively exploring new synthetic routes to enhance yield, reduce byproducts, and expand the accessible chemical space. nih.govchemrxiv.org

One promising avenue is the use of decarboxylative borylation, a method that transforms readily available carboxylic acids into boronic acids. drugdiscoverytrends.com This technique, which can utilize inexpensive nickel catalysts, offers a more direct and atom-economical approach compared to conventional methods that often start from aryl halides. drugdiscoverytrends.com Researchers are also investigating photoredox catalysis in conjunction with Lewis base catalysis to generate carbon radicals from boronic acids and their esters, enabling new types of carbon-carbon bond-forming reactions under mild conditions. nih.gov

Furthermore, flow chemistry is being explored for the synthesis of aryl boronic acids, offering advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov The direct C-H borylation of arenes is another area of intense investigation, aiming to bypass the need for pre-functionalized starting materials altogether. nih.gov These innovative synthetic strategies are not only streamlining the production of known this compound derivatives but also opening doors to entirely new molecular architectures with unique properties.

Development of Advanced Catalytic Systems

This compound and its analogues are not only synthetic targets but also play a role in the development of advanced catalytic systems. The boronic acid moiety's ability to interact with various functional groups makes it a valuable component in catalyst design.

Researchers are designing novel catalysts where the (3,4-dihydroxyphenyl) group can act as a recognition element or a modulating ligand. For instance, the catechol unit can bind to metal centers, influencing the catalytic activity and selectivity of processes like cross-coupling reactions. The development of dual catalytic systems, which combine a photoredox catalyst with a Lewis base catalyst, has shown promise in activating boronic acids for radical reactions. nih.gov Quinuclidine-derived bases and phosphines have been identified as effective Lewis base catalysts in these systems. nih.gov

Future work in this area will likely focus on creating more sophisticated and highly selective catalysts. This could involve the synthesis of chiral boronic acid-containing ligands for asymmetric catalysis or the development of switchable catalysts where the activity can be controlled by external stimuli. The integration of this compound into metal-organic frameworks (MOFs) or onto solid supports is another promising direction for creating recyclable and robust catalytic systems.

Design of Next-Generation Bioconjugates for Molecular Probes

The inherent ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal candidates for the development of molecular probes for biological applications. nih.gov The (3,4-dihydroxyphenyl) moiety, with its catechol group, is particularly well-suited for targeting and sensing specific biomolecules.

Scientists are actively designing and synthesizing novel bioconjugates where this compound is linked to fluorophores, affinity tags, or drug molecules. These bioconjugates can be used to selectively label and visualize carbohydrates, glycoproteins, and other diol-containing biomolecules within living cells. The reversible nature of the boronate ester bond allows for the development of dynamic probes that can respond to changes in the cellular environment, such as pH or the presence of specific enzymes.

Emerging research is focused on creating "theranostic" agents, which combine diagnostic and therapeutic functions in a single molecule. For example, a this compound-based probe could be designed to bind to a cancer-specific cell surface glycoprotein, enabling both the visualization of the tumor and the targeted delivery of a cytotoxic drug. The development of boronic acid-based fluorescent probes for the detection of reactive oxygen species (ROS) and other important biological analytes is also an active area of investigation.

In-depth Elucidation of Molecular Mechanisms in Complex Biological Systems

While the potential of this compound derivatives in medicine is evident, a deeper understanding of their molecular mechanisms of action within complex biological systems is crucial for their rational design and application. case.edu Researchers are employing a range of advanced techniques to unravel how these compounds interact with their biological targets and modulate cellular pathways.

Computational modeling and molecular docking studies are being used to predict and analyze the binding interactions between this compound derivatives and target proteins, such as enzymes and receptors. mdpi.com These in silico approaches provide valuable insights that can guide the synthesis of more potent and selective inhibitors. For instance, understanding how a boronic acid-containing compound inhibits an enzyme like neutrophil elastase at the atomic level can inform the design of improved drugs for inflammatory lung diseases. drugdiscoverytrends.com

In parallel, experimental approaches such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are being used to characterize the structures of boronic acid-protein complexes and to identify the specific amino acid residues involved in binding. Cellular and in vivo studies are then conducted to validate these findings and to assess the broader biological effects of the compounds. This multi-pronged approach is essential for building a comprehensive picture of how this compound and its derivatives exert their therapeutic effects.

Integration with Materials Science for Functional Hybrid Systems

The unique chemical properties of this compound are being leveraged in the field of materials science to create novel functional hybrid systems. The ability of the boronic acid group to interact with diols and the catechol moiety's capacity for surface adhesion and redox activity make this compound a versatile building block for advanced materials.

One area of focus is the development of "smart" materials that can respond to specific chemical or biological signals. For example, hydrogels incorporating this compound can be designed to swell or shrink in response to changes in glucose concentration, making them promising candidates for glucose-responsive insulin (B600854) delivery systems. The catechol group can be used to functionalize nanoparticles and other surfaces, enabling the creation of materials with enhanced biocompatibility and targeted delivery capabilities.

Furthermore, the integration of this compound into polymers and other macromolecules can lead to materials with tunable mechanical, optical, and electronic properties. Researchers are exploring the use of these materials in a variety of applications, including sensors, coatings, and drug delivery vehicles. The synergy between the boronic acid and catechol functionalities provides a powerful platform for the design of next-generation hybrid materials with tailored properties and functions.

Q & A

Q. What are the standard synthesis routes for (3,4-Dihydroxyphenyl)boronic acid, and how is purity validated?

Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of phenolic precursors. Post-synthesis purification may include recrystallization or column chromatography. Characterization relies on multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boronic acid formation and X-ray diffraction (XRD) for structural validation. Impurities like unreacted precursors or deboronated byproducts are monitored via HPLC or GC-MS .

Q. How does the hydroxyl group positioning (3,4-substitution) influence its reactivity in cross-coupling reactions?

The 3,4-dihydroxy motif enhances chelation with transition metals (e.g., Pd), improving catalytic efficiency in Suzuki-Miyaura reactions. However, the hydroxyl groups may compete with boronic acid for metal coordination, necessitating pH optimization (e.g., basic conditions) to deprotonate the boronic acid while avoiding side reactions .

Q. What are the key challenges in handling this compound experimentally?

The compound is sensitive to moisture and oxidation. Storage under inert atmospheres (N₂/Ar) at low temperatures (≤4°C) is recommended. Solubility varies with solvent polarity; DMSO or THF is often preferred. Aggregation due to hydrogen bonding between boronic acid and hydroxyl groups can complicate solution-phase reactions .

Advanced Research Questions

Q. How can DFT studies elucidate the electronic properties and stability of this compound?

Density Functional Theory (DFT) with basis sets like STO-3G or B3LYP/6-31G(d) calculates HOMO-LUMO gaps, chemical potential, and electrophilicity. For example, a band gap of -5.85 eV (reported for AHPEBA, a derivative) suggests high stability and low reactivity. Non-covalent interactions (NCI) via Reduced Density Gradient (RDG) analysis reveal intramolecular hydrogen bonds and van der Waals forces critical to molecular packing .

Q. What methodologies quantify the Lewis acidity of this compound in frustrated Lewis pair (FLP) systems?

The Gutmann-Beckett method uses triethylphosphine oxide (EPO) as a probe in ³¹P NMR to measure acceptor numbers (AN). Childs’ method employs competitive binding with fluorinated arylboranes. Comparative studies with B(C₆F₅)₃ (a strong Lewis acid) show lower AN values for this compound due to electron-donating hydroxyl groups .

Q. How does this compound interact with biomolecules like dopamine receptors or enzymes?

As a derivative of L-DOPA, it may mimic dopamine precursors. Computational docking studies (e.g., AutoDock Vina) assess binding affinity to dopamine receptors. Experimental validation includes fluorescence quenching assays or surface plasmon resonance (SPR) to measure kinetic parameters. Competing interactions between boronic acid and hydroxyl groups can modulate selectivity .

Q. What contradictions exist in reported thermochemical data, and how can they be resolved?

Discrepancies in enthalpy of formation (±10 kJ/mol) arise from varying computational methods (e.g., gas-phase vs. solvated models). Hybrid approaches combining experimental calorimetry (e.g., DSC) with DFT corrections (e.g., COSMO-RS for solvent effects) improve accuracy. Consensus values are benchmarked against related boronic acids like 4-hydroxyphenylboronic acid .

Q. Can this compound activate small molecules (e.g., H₂, CO₂) in catalytic systems?

In FLP systems, the boronic acid acts as a Lewis acid paired with a bulky base (e.g., 2,2,6,6-tetramethylpiperidine). Activation of H₂ has been demonstrated for analogous arylboranes, but hydroxyl groups may reduce Lewis acidity. Isotopic labeling (e.g., D₂) and in situ IR spectroscopy track reaction intermediates .

Methodological Guidance

Q. How to design experiments assessing non-covalent interactions in crystal structures?

Single-crystal XRD identifies hydrogen-bonding networks (e.g., B–O···H–O). Hirshfeld surface analysis quantifies interaction types (e.g., π-stacking vs. H-bonds). Computational tools like CrystalExplorer visualize interaction fingerprints, while RDG-NCI plots differentiate attractive/repulsive forces .

Q. What strategies optimize reaction yields in boronic acid-mediated couplings?

- Solvent selection: Polar aprotic solvents (DMF, THF) enhance solubility.

- Catalyst tuning: Pd(PPh₃)₄ with K₂CO₃ minimizes protodeboronation.

- Protecting groups: Masking hydroxyls (e.g., acetyl) prevents side reactions.

- Kinetic studies: Real-time monitoring via ¹¹B NMR tracks boronic acid consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.